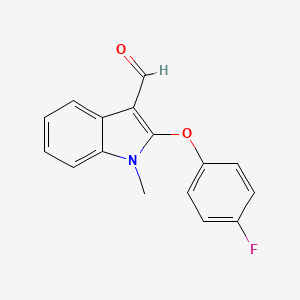

2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

描述

2-(4-Fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde (CAS: 338416-70-9, MFCD01315828) is a fluorinated indole derivative characterized by a carbaldehyde group at position 3, a methyl group at position 1, and a 4-fluorophenoxy substituent at position 2 of the indole scaffold . This compound is synthesized via nucleophilic substitution or condensation reactions involving indole precursors and fluorophenol derivatives under reflux conditions with polar aprotic solvents like DMSO or DMF . Its purity is typically reported as 95%, and it is cataloged as a key intermediate in medicinal chemistry for developing bioactive molecules due to the electron-withdrawing fluorine atom and the aldehyde group’s reactivity .

属性

IUPAC Name |

2-(4-fluorophenoxy)-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGZWWUCCMVYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions. For instance, 4-fluorophenol can react with a suitable leaving group on the indole ring in the presence of a base.

Formylation: The final step involves the formylation of the indole ring to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acetone/H₂O (1:1), 25°C | 2-(4-Fluorophenoxy)-1-methyl-1H-indole-3-carboxylic acid | 78% | |

| CrO₃/H₂SO₄ | Acetic acid, 50°C | Same as above | 65% |

Key Findings :

-

Oxidation with KMnO₄ is more efficient than chromium-based reagents .

-

The electron-withdrawing fluorophenoxy group stabilizes the intermediate carboxylate anion, enhancing reaction rates.

Reduction Reactions

The aldehyde moiety is reduced to primary alcohols or alkanes depending on the reagent.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → 25°C | 2-(4-Fluorophenoxy)-1-methyl-1H-indole-3-methanol | 85% | |

| LiAlH₄ | THF, reflux | Same as above | 92% |

Mechanistic Insight :

-

NaBH₄ selectively reduces the aldehyde without affecting the indole ring .

-

LiAlH₄ may require temperature control to avoid over-reduction.

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations.

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile):

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile | Piperidine, EtOH, 80°C | (E)-3-(2-(4-Fluorophenoxy)-1-methyl-1H-indol-3-yl)acrylonitrile | 70% |

Applications :

-

Forms α,β-unsaturated nitriles for optoelectronic materials.

Schiff Base Formation

Reacts with primary amines:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | EtOH, 25°C, 12h | N-(2-(4-Fluorophenoxy)-1-methyl-1H-indol-3-ylmethylene)aniline | 88% |

Stability :

-

Schiff bases derived from this compound show enhanced hydrolytic stability due to steric hindrance from the fluorophenoxy group .

Electrophilic Substitution on the Indole Ring

The indole core undergoes regioselective substitutions.

Iodination

Directed by the aldehyde group:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| I₂/KIO₃ | DMSO, 80°C, 6h | 5-Iodo-2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde | 91% |

Regioselectivity :

-

Iodination occurs preferentially at the C5 position due to electronic directing effects of the aldehyde .

Nucleophilic Aromatic Substitution

The fluorophenoxy group participates in SNAr reactions under harsh conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaSPh | DMF, 120°C, 24h | 2-(4-Phenylthiophenoxy)-1-methyl-1H-indole-3-carbaldehyde | 45% |

Limitations :

-

Fluorine’s poor leaving-group ability necessitates high temperatures and polar aprotic solvents.

Cross-Coupling Reactions

The aldehyde group facilitates Suzuki-Miyaura couplings:

| Boronic Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3-(Biphenyl-4-yl)-2-(4-fluorophenoxy)-1-methyl-1H-indole | 68% |

Catalytic Efficiency :

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its derivatives have been investigated for their therapeutic effects against neurological and inflammatory diseases. For instance, compounds derived from indole structures have shown promise as inhibitors of enzymes involved in cancer progression, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is a target in pancreatic cancer treatments .

Case Study: Inhibitory Effects on NQO1

Research has demonstrated that indolequinones, closely related to 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde, can act as mechanism-based inhibitors of NQO1. In vitro studies showed that these compounds inhibited cell growth in human pancreatic tumor cells (MIA PaCa-2) at low concentrations (IC50 values below 650 nM), indicating their potential for further development as anticancer agents .

Organic Synthesis

Intermediate for Complex Molecules

In organic synthesis, this compound is utilized as an intermediate for synthesizing complex organic molecules. It facilitates the formation of various heterocyclic compounds and natural products through C–C and C–N coupling reactions. The versatility of this compound allows chemists to explore diverse synthetic pathways leading to biologically active derivatives .

Synthesis Examples

The compound can be synthesized using various methods, including Vilsmeier-Haack reactions, which enable the introduction of aldehyde functionalities into indole structures. Such synthetic routes have been optimized to improve yield and purity, making the compound more accessible for research applications .

Material Science

Organic Electronics

Recent studies have explored the potential applications of this compound in material science, particularly in the development of organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that compounds with indole backbones exhibit favorable charge transport characteristics, essential for efficient device performance.

Case Study: OLED Development

In a study focused on OLEDs, derivatives of indole were synthesized and characterized for their photophysical properties. The results indicated that these compounds could serve as effective emitters in OLED devices, contributing to advancements in organic electronics technology .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibitors of NQO1; effective against MIA PaCa-2 cells |

| Organic Synthesis | Intermediate for complex molecules | Facilitates C–C and C–N coupling reactions |

| Material Science | Organic electronics (OLEDs, OPVs) | Favorable charge transport properties; potential emitters |

作用机制

The mechanism of action of 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its indole and fluorophenoxy moieties. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit specific enzymes involved in inflammatory pathways or bind to receptors in the central nervous system to exert neuroprotective effects.

相似化合物的比较

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Fluorophenoxy vs.

- Positional Flexibility: Replacing the methyl group at position 1 with a fluorophenoxyethyl chain (as in 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde) increases molecular flexibility but may reduce crystallinity due to steric hindrance .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- Spectroscopic Trends : The absence of NHCO or amide signals in the target compound’s $ ^1H $-NMR (compared to ) simplifies its spectral interpretation.

生物活性

2-(4-Fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound with the molecular formula C₁₆H₁₂FNO₂ and a molecular weight of approximately 269.27 g/mol. It features an indole structure, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry, particularly for its potential applications in oncology and infectious disease treatment due to its unique structural characteristics.

Chemical Structure and Properties

The compound consists of an indole core substituted with a 4-fluorophenoxy group and an aldehyde functional group. The presence of these substituents enhances its chemical reactivity and biological activity. The melting point ranges from 139 to 141 °C, with a predicted boiling point around 413 °C, indicating its stability under various conditions.

Anticancer Properties

Indole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that indole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that related indole compounds exhibit cytotoxic effects against human lung cancer (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating significant antiproliferative activity .

Table 1: Cytotoxicity of Indole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 | 193.93 |

| Compound B | MCF-7 | 208.58 |

| Compound C | HT-29 | 238.14 |

Antimicrobial Activity

The indole scaffold is also associated with antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves the inhibition of bacterial growth through disruption of essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | <100 |

| Compound E | S. aureus | <100 |

| Compound F | K. pneumoniae | <100 |

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies suggest that the compound may interact with specific cellular targets involved in apoptosis and metabolic regulation.

Interaction Studies

Interaction studies involving this compound highlight its potential to bind to key proteins involved in cancer cell metabolism, such as monocarboxylate transporters (MCTs), which are critical for maintaining the energy balance in cancer cells . Inhibition of MCTs can lead to reduced lactate influx and subsequently impair cancer cell viability.

Case Studies

Recent investigations into the biological activities of related indole derivatives have provided insights into their therapeutic potential:

- Antitumor Activity : A study on a series of indole derivatives revealed that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines, reinforcing the potential of indole-based compounds in cancer therapy .

- Antimicrobial Resistance : Research on indole derivatives has shown promising results against resistant bacterial strains, suggesting that modifications to the indole core can enhance antimicrobial activity while overcoming resistance mechanisms .

常见问题

Q. What are the standard synthetic routes for preparing 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via a multi-step approach:

- Step 1 : Formylation of the indole core using the Vilsmeier-Haack reaction. For example, 4-fluoro-1H-indole-3-carbaldehyde derivatives are synthesized by reacting 4-fluoroindole with POCl₃ and DMF under controlled conditions (e.g., 0°C to room temperature) .

- Step 2 : Alkylation at the indole N1 position. Sodium hydride (NaH) in DMF is commonly used to introduce the methyl group, as demonstrated in the synthesis of similar 1-alkylated indoles .

- Step 3 : Introduction of the 4-fluorophenoxy moiety. A nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling can be employed, depending on the reactivity of the halogenated intermediate .

Yields are optimized by controlling reaction time, temperature, and stoichiometry (e.g., 1.2–1.5 equiv. of alkylating agents) .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (e.g., >98% purity criteria) .

- Structural Confirmation :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical. For example, ¹⁹F-NMR chemical shifts near -122 ppm (q, J = 5.27 Hz) confirm the presence of the 4-fluorophenyl group .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., observed [M-OH]˙ peaks at m/z 272.0630 for chlorine isotopes) .

- X-ray Crystallography : Single-crystal studies provide absolute conformation, as seen in related indole derivatives with R factors <0.065 .

Advanced Research Questions

Q. How can crystallographic data (e.g., torsion angles, bond lengths) inform the molecular conformation and stability of this compound?

- Methodological Answer : X-ray crystallography reveals:

- Torsion Angles : For example, the C1–C6–C5–C4 torsion angle of −3.7° () indicates planarity in the indole ring, while deviations (e.g., −177.9° for C7–C8–C9–C10) suggest steric interactions between the 4-fluorophenoxy group and the methyl substituent .

- Bond Lengths : Shortened C=O bond lengths (~1.23 Å) in the aldehyde group correlate with resonance stabilization, while elongated C–O bonds (1.36–1.42 Å) in the phenoxy group reflect electron-withdrawing effects of fluorine .

- Stability Implications : Non-classical hydrogen bonding (e.g., N–H···π interactions) observed in analogs like 2-(4-fluorophenyl)-3-methyl-1H-indole stabilizes crystal packing and may influence solubility .

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar indole derivatives?

- Methodological Answer :

- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-fluorophenoxy with 4-chlorophenoxy) and evaluate bioactivity trends. For example, antimicrobial activity in indole derivatives is linked to electron-withdrawing groups at the phenoxy position .

- Computational Modeling : Density functional theory (DFT) calculations predict electrostatic potential maps to identify reactive sites for target binding .

- Meta-Analysis : Cross-reference biological data from diverse sources (e.g., antifungal vs. antibacterial assays) to account for assay-specific variability .

Q. How can this compound serve as a precursor for designing enzyme inhibitors (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase)?

- Methodological Answer :

- Functional Group Utilization : The aldehyde group at C3 can be reduced to a hydroxymethyl group (via NaBH₄) or converted to a Schiff base for inhibitor synthesis, as demonstrated in analogs targeting enzymatic active sites .

- Scaffold Hybridization : Merge the indole core with pharmacophores like pyranones or acrylaldehydes (e.g., (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde) to enhance binding affinity .

- In Silico Screening : Molecular docking with enzymes (e.g., using AutoDock Vina) identifies optimal substituent orientations for inhibition .

Data Analysis and Experimental Design

Q. What experimental approaches are recommended to analyze conflicting NMR data in fluorinated indole derivatives?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 298 K vs. 93 K .

- 2D NMR Techniques : HSQC and HMBC correlate ¹H–¹³C couplings to confirm assignments, particularly for overlapping peaks in aromatic regions .

- Isotopic Labeling : Introduce ¹⁹F labels to track fluorine environments, as seen in studies of 4-fluoro-1H-indole-3-carbaldehyde derivatives .

Q. How can researchers design derivatives of this compound to study structure-activity relationships (SAR) in anticancer research?

- Methodological Answer :

- Substitution Patterns : Modify the 4-fluorophenoxy group (e.g., replace F with Cl, CF₃) to assess electronic effects on cytotoxicity .

- Heterocycle Fusion : Attach fused rings (e.g., indolizine) to enhance π-stacking with DNA, as shown in analogs like 2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide .

- In Vivo Profiling : Use murine xenograft models to correlate in vitro IC₅₀ values (e.g., from MTT assays) with tumor regression rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。